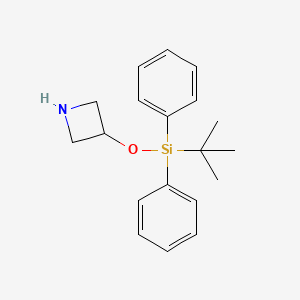

3-(Tert-butyldiphenylsilyloxy)azetidine

Description

3-((tert-Butyldimethylsilyl)oxy)azetidine (CAS: 875340-81-1) is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a tert-butyldimethylsilyl (TBDMS) ether group. This compound is primarily used in laboratory research, particularly in organic synthesis and medicinal chemistry, where the TBDMS group serves as a protective moiety for alcohols or amines during multi-step reactions . The steric bulk of the TBDMS group enhances stability against hydrolysis and oxidation, making it advantageous in sensitive synthetic pathways.

Properties

Molecular Formula |

C19H25NOSi |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

azetidin-3-yloxy-tert-butyl-diphenylsilane |

InChI |

InChI=1S/C19H25NOSi/c1-19(2,3)22(21-16-14-20-15-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,20H,14-15H2,1-3H3 |

InChI Key |

POIWVOJVDXVTMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CNC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations and Data Gaps

- Toxicity Data: No comprehensive studies exist for 3-((tert-Butyldimethylsilyl)oxy)azetidine’s ecological impact (e.g., bioaccumulation, soil mobility) .

Preparation Methods

Cyclization of Amino Alcohol Precursors

Azetidine rings are often constructed via intramolecular cyclization of amino alcohols. For example, 3-hydroxyazetidine can serve as a precursor, where the hydroxyl group is subsequently silylated. In one approach, N-propargylsulfonamides undergo gold-catalyzed oxidative cyclization to form azetidin-3-ones, which are reduced to azetidines. This method leverages t-butanesulfonyl (Bus) groups to stabilize intermediates, with subsequent reduction using NaBH₄ yielding the azetidine core.

Enolate-Imine Condensation

Azetidine rings are also synthesized via enolate-imine condensation. In a representative procedure, ethyl isobutyrate and imines derived from α,β-acetylenic aldehydes undergo base-mediated cyclization (e.g., using n-BuLi/DIPA) to form azetidinones, which are reduced to azetidines. For instance, 2-(4-((tert-butyldimethylsilyl)oxy)but-1-yn-1-yl)-1-(3-methoxyphenyl)-3,3-dimethylazetidine was synthesized via LiAlH₄ reduction of an azetidinone intermediate.

Silylation of 3-Hydroxyazetidine

Direct Silylation with TBDPS-Cl

The introduction of the tert-butyldiphenylsilyl (TBDPS) group is typically achieved by reacting 3-hydroxyazetidine with TBDPS chloride under basic conditions. A standard protocol involves:

-

Dissolving 3-hydroxyazetidine in anhydrous THF or DMF.

-

Adding imidazole (1.2–2.0 equiv) as a base.

-

Dropwise addition of TBDPS-Cl (1.1 equiv) at 0°C, followed by stirring at room temperature for 12–24 hours.

Table 1: Optimization of Silylation Conditions

The steric bulk of TBDPS-Cl necessitates prolonged reaction times, but imidazole in THF provides optimal yields.

Protection-Deprotection Sequences

In multi-step syntheses, temporary protective groups (e.g., Boc, MOM) are employed to prevent undesired side reactions. For example, tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate was synthesized by sequential Boc protection, silylation, and deprotection. The TBDPS group remains stable under acidic and basic conditions, enabling its retention during subsequent transformations.

Advanced Catalytic Methods

Gold-Catalyzed Oxidative Cyclization

Gold(I) catalysts (e.g., BrettPhosAuNTf₂) enable the synthesis of azetidin-3-ones from N-propargylsulfonamides via α-oxogold carbene intermediates. These intermediates undergo intramolecular N–H insertion, forming the azetidine ring with >98% enantiomeric excess (e.e.). Subsequent reduction and silylation yield TBDPS-azetidine.

Mechanistic Insight:

Reductive Amination

Reductive amination of γ-amino ketones with NaBH₃CN or NaBH₄ provides an alternative route to azetidines. This method avoids hazardous diazo compounds and is compatible with silyl-protected intermediates.

Challenges and Optimization

Steric Hindrance

The bulky TBDPS group impedes reaction kinetics, necessitating excess reagents or elevated temperatures. For example, silylation of 3-hydroxyazetidine requires 1.1–1.5 equiv of TBDPS-Cl and extended stirring.

Q & A

Q. What are the recommended safety protocols for handling 3-(tert-butyldiphenylsilyloxy)azetidine in laboratory settings?

Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors or dust .

- Storage: Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture absorption and degradation .

- Spill Management: Absorb spills with inert materials (e.g., sand, silica gel) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

Q. What is the standard synthetic route for this compound?

Answer:

- Step 1: Silylation of azetidin-3-ol using tert-butyldiphenylsilyl chloride (TBDPSCl) in anhydrous dichloromethane (DCM) with imidazole as a base (0°C to RT, 12–24 hours) .

- Step 2: Purification via flash column chromatography (hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 65–80% .

- Verification: Confirm purity using HPLC (>98%) and structural identity via H NMR (δ 0.98–1.12 ppm for tert-butyl group, δ 7.40–7.70 ppm for diphenyl protons) .

Q. Which analytical methods are most reliable for assessing the purity of this compound?

Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time typically ~8.2 minutes .

- NMR Spectroscopy: Key peaks include δ 3.60–4.10 ppm (azetidine ring protons) and δ 1.40 ppm (tert-butyl group) .

- Mass Spectrometry: ESI-MS m/z calculated for CHNOSi: 378.21 (observed [M+H]: 379.22) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50 values in NLRP3 inflammasome inhibition)?

Answer:

- Experimental Variables: Control cell lines (e.g., BV2 microglia vs. primary macrophages), LPS concentration (0.1–1 µg/mL), and incubation time (6–24 hours) .

- Mechanistic Validation: Perform Western blotting for NLRP3, caspase-1, and IL-1β to confirm pathway modulation. Measure ROS levels using DCFH-DA assays to correlate with inflammasome activity .

- Dose-Response Optimization: Test concentrations from 1 nM–100 µM to identify cell-specific toxicity thresholds and validate with ATP release assays .

Q. What strategies are effective for improving the hydrolytic stability of this compound in aqueous media?

Answer:

- Formulation: Encapsulate in cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility and stability. Monitor degradation via HPLC over 72 hours at pH 7.4 .

- Structural Modification: Replace the tert-butyldiphenylsilyl group with more hydrolytically stable alternatives (e.g., triisopropylsilyl) and compare stability using accelerated degradation studies (40°C, 75% humidity) .

Q. How can computational modeling predict the reactivity of this compound in catalytic asymmetric syntheses?

Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and predict enantioselectivity in asymmetric aldol reactions .

- Molecular Dynamics (MD): Simulate interactions with chiral catalysts (e.g., proline derivatives) to optimize reaction conditions (e.g., solvent polarity, temperature) .

- Docking Studies: Analyze binding affinities with target proteins (e.g., NLRP3) using AutoDock Vina to guide SAR modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.